molecular formula C24H34O7 B14379405 17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol CAS No. 90213-16-4

17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol

Cat. No.: B14379405
CAS No.: 90213-16-4
M. Wt: 434.5 g/mol
InChI Key: CFIRDVJBHIUNFI-UHFFFAOYSA-N
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Description

17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol is a complex organic compound that features a biphenyl group linked to a heptaoxaheptadecanol chain. This compound is notable for its unique structure, which combines the aromatic properties of biphenyl with the flexibility and solubility characteristics of polyether chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol typically involves the reaction of a biphenyl derivative with a polyether chain. One common method involves the use of 1-([1,1’-biphenyl]-4-yl)ethan-1-one, which is reacted with a polyether chain under reflux conditions in a mixture of petroleum ether and methanol . The reaction is facilitated by the presence of a base, such as sodium hydride, which deprotonates the hydroxyl group, allowing it to attack the electrophilic carbon of the biphenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of biphenyl ketones or aldehydes.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic amino acids in proteins, while the polyether chain can form hydrogen bonds with polar residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two benzene rings linked by a single bond.

    Polyethylene glycol (PEG): A polyether compound with similar solubility properties but lacking the aromatic biphenyl group.

    Phenoxyethanol: Contains a phenyl group linked to an ethylene glycol chain, similar in structure but shorter and less complex.

Uniqueness

17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol is unique due to its combination of aromatic and polyether characteristics. This dual nature allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Properties

CAS No.

90213-16-4

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(4-phenylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H34O7/c25-10-11-26-12-13-27-14-15-28-16-17-29-18-19-30-20-21-31-24-8-6-23(7-9-24)22-4-2-1-3-5-22/h1-9,25H,10-21H2

InChI Key

CFIRDVJBHIUNFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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